(S)-enastron
Description
(S)-Enastron is a dihydropyrimidinethione-based inhibitor targeting the mitotic kinesin Eg5 (KSP), a critical protein for bipolar spindle formation during mitosis. Its discovery stems from the optimization of the Biginelli reaction, a multicomponent synthetic approach used to generate dihydropyrimidine (DHPM) scaffolds . This compound belongs to the Class I DHPM inhibitors, which bind to Eg5 in the S-configuration, inducing mitotic arrest and apoptosis in cancer cells .
Structurally, this compound features a 3-hydroxyphenyl group, a thioether moiety, and a dihydropyrimidine core. The 3-hydroxyl group is essential for forming hydrogen bonds with Eg5 residues (e.g., Glu116 and Arg221), while the thioether enhances solubility and binding stability . Preclinical studies report an IC50 of 2 µM against Eg5 ATPase activity , with selective cytotoxicity against cancer cells and minimal effects on healthy fibroblasts .
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
(4S)-4-(3-hydroxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
InChI |
InChI=1S/C14H14N2O2S/c17-9-4-1-3-8(7-9)13-12-10(15-14(19)16-13)5-2-6-11(12)18/h1,3-4,7,13,17H,2,5-6H2,(H2,15,16,19)/t13-/m0/s1 |
InChI Key |
BJTGVSGWTIUCSM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC2=C([C@@H](NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Eg5 Inhibitors
Mechanistic and Biochemical Insights
Binding Mode :
- Class I inhibitors (e.g., this compound, monastrol) occupy the hydrophobic pocket of Eg5 via their 3-hydroxyphenyl group, forming hydrogen bonds with Glu116 and Arg221 . The thioether in enastron replaces the carbonyl group in monastrol, improving solubility and binding kinetics .
- Class II inhibitors (e.g., (R)-fluorastrol) adopt an inverted binding mode, where the fluorinated aryl group interacts with Arg221 via electrostatic forces, explaining their improved cellular activity .
Potency and Selectivity :
- Dimethylenastron, a methylated derivative of enastron, shows 10-fold higher potency (IC50 = 200 nM) due to CH-π interactions with Tyr211 and tighter hydrophobic packing .
- (R)-Fluorastrol exhibits 5x greater growth inhibition in HCT116 cells compared to (R)-Mon-97, attributed to fluorine’s electronegativity enhancing binding affinity .
Cellular Activity vs. Biochemical Activity :
Limitations and Challenges
- Stereoselectivity : Eg5’s conformational plasticity allows binding of both S- and R-isomers, complicating structure-activity predictions .
- Data Gaps : Biochemical data for (R)-fluorastrol are incomplete, making it unclear whether its cellular efficacy stems solely from improved target binding or enhanced pharmacokinetics .
- Toxicity : While enastron and dimethylenastron show cancer cell selectivity, their long-term toxicity profiles remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
